![molecular formula C62H75N11O9S B12297329 4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)

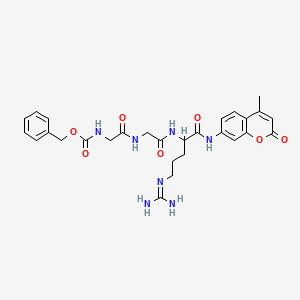

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SNIPER(ABL)-058 est une petite molécule chimérique conçue pour induire la dégradation de la protéine de fusion BCR-ABL, impliquée dans la leucémie myéloïde chronique (LMC)Ces molécules recrutent des ligases à ubiquitine IAP pour cibler les protéines, conduisant à leur ubiquitination et à leur dégradation ultérieure via le système ubiquitine-protéasome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SNIPER(ABL)-058 implique la conjugaison d'un ligand qui se lie à la protéine BCR-ABL avec un ligand qui recrute une ligase à ubiquitine IAP. Les deux ligands sont reliés par un lieur de longueur optimale pour assurer un recrutement et une dégradation efficaces. La voie de synthèse implique généralement plusieurs étapes, y compris la préparation de chaque ligand, la synthèse du lieur et l'étape finale de conjugaison .

Méthodes de production industrielle

La production industrielle de SNIPER(ABL)-058 impliquerait probablement la synthèse à grande échelle des ligands individuels et du lieur, suivie de leur conjugaison dans des conditions contrôlées. Le processus devrait être optimisé en termes de rendement, de pureté et d'extensibilité, en tenant compte de la rentabilité et de l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

SNIPER(ABL)-058 subit principalement des réactions liées à son mécanisme d'action, notamment :

Ubiquitination : Le recrutement des ligases à ubiquitine IAP conduit à l'ubiquitination de la protéine cible BCR-ABL.

Dégradation protéasomique : Suite à l'ubiquitination, la protéine cible est reconnue et dégradée par le protéasome.

Réactifs et conditions courants

La synthèse de SNIPER(ABL)-058 implique des réactifs tels que des agents de couplage pour la conjugaison des ligands et des lieurs, ainsi que des solvants et des catalyseurs pour faciliter les réactions. Les conditions comprennent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour assurer des rendements et une pureté optimaux .

Principaux produits formés

Le principal produit formé à partir des réactions impliquant SNIPER(ABL)-058 est la protéine BCR-ABL dégradée, qui est décomposée en petits peptides et acides aminés par le protéasome .

Applications de la recherche scientifique

SNIPER(ABL)-058 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier la dégradation de la protéine BCR-ABL dans la leucémie myéloïde chronique, fournissant des informations sur la dégradation ciblée des protéines en tant que stratégie thérapeutique.

Développement de médicaments : SNIPER(ABL)-058 sert de composé modèle pour développer d'autres dégradeurs de protéines ciblant différentes protéines oncogéniques.

Études biologiques : Les chercheurs utilisent SNIPER(ABL)-058 pour étudier le système ubiquitine-protéasome et son rôle dans les processus cellulaires.

Mécanisme d'action

SNIPER(ABL)-058 exerce ses effets en recrutant une ligase à ubiquitine IAP vers la protéine BCR-ABL. Ce recrutement facilite l'ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. Les cibles moléculaires impliquées comprennent la protéine BCR-ABL et la ligase à ubiquitine IAP, tandis que les voies comprennent le système ubiquitine-protéasome .

Applications De Recherche Scientifique

SNIPER(ABL)-058 has several scientific research applications, including:

Mécanisme D'action

SNIPER(ABL)-058 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the BCR-ABL protein and the IAP ubiquitin ligase, while the pathways include the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Composés similaires

SNIPER(ABL)-2 : Un autre composé SNIPER ciblant la protéine BCR-ABL, avec un mécanisme d'action similaire.

Unicité

SNIPER(ABL)-058 est unique en raison de son ciblage spécifique de la protéine BCR-ABL et de son utilisation des ligases à ubiquitine IAP pour la dégradation des protéines. Cette spécificité et ce mécanisme d'action le distinguent des autres dégradeurs de protéines et en font un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

Formule moléculaire |

C62H75N11O9S |

|---|---|

Poids moléculaire |

1150.4 g/mol |

Nom IUPAC |

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69) |

Clé InChI |

TVHMRPZDSBFQBQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)

![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)

![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)